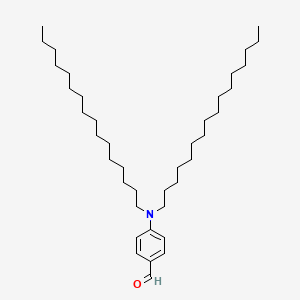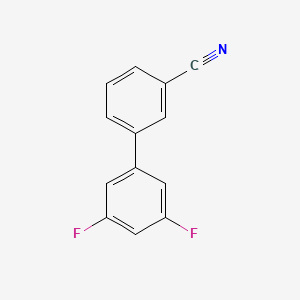
6-Isobutoxy-5-methylpyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Isobutoxy-5-methylpyridine-3-boronic acid” is a chemical compound with the CAS Number: 1256355-19-7 and a molecular weight of 209.05 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The linear formula of “this compound” is C10H16BNO3 .Physical And Chemical Properties Analysis
“this compound” is a solid substance that should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Applications in Electrochemical Synthesis and Wastewater Treatment
The electrochemical oxidation of 3-methylpyridine, a structural relative of 6-Isobutoxy-5-methylpyridine-3-boronic acid, has been studied at boron-doped diamond electrodes. This process, applicable in acid media, demonstrated potential for electroorganic synthesis and wastewater treatment, involving direct electron transfer reactions and indirect oxidation via electrogenerated intermediates like hydroxyl radicals, potentially relevant to similar compounds (Iniesta et al., 2001).
Advancements in Organic Synthesis
Boronic acids, including derivatives similar to this compound, have found significant applications in organic synthesis. For instance, they have been used to catalyze highly enantioselective aza-Michael additions, contributing to the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015). Furthermore, their role in facilitating electrophilic activation in water, as demonstrated in the synthesis of N-substituted hydroxypyridinones, underscores their versatility and potential in pharmaceutical and organic chemistry (Ke et al., 2022).
Role in Fluorescent Chemosensors and Biological Detection
The boronic acid group, a key component in compounds like this compound, plays a crucial role in sensor design due to its ability to interact with diols, forming cyclic boronate esters. These interactions have been harnessed in the development of fluorescent chemosensors capable of detecting carbohydrates and bioactive substances (Huang et al., 2012). This aspect is underscored by the development of fluorescent boronic acids with high affinities for diols, providing valuable tools for biological detection and monitoring (Cheng et al., 2010).
Contribution to Crystal Engineering and Material Science
Ortho-alkoxyphenylboronic acids, structurally related to this compound, have been a focal point in crystal engineering, aiming to achieve monomeric structures. These efforts have implications for designing novel materials and understanding molecular interactions in crystals (Cyrański et al., 2012).
Catalytic Efficiency in Green Chemistry
Boronic acids, including derivatives of this compound, have showcased catalytic efficiency in environmentally friendly chemical processes. This includes their role in the dehydration of hexoses to produce valuable chemicals like 5-hydroxymethylfurfural, contributing to the advancement of green chemistry and sustainable industrial processes (Hansen et al., 2011).
Safety and Hazards
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the conformation and function of the target molecule.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .
Result of Action
The interaction of boronic acids with their targets can lead to changes in the function of these targets, which can have various downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Isobutoxy-5-methylpyridine-3-boronic acid. For instance, the reactivity of boronic acids is known to be influenced by pH .
特性
IUPAC Name |
[5-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7(2)6-15-10-8(3)4-9(5-12-10)11(13)14/h4-5,7,13-14H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDNHDSDAQMICV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC(C)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681729 |
Source


|
| Record name | [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-19-7 |
Source


|
| Record name | [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


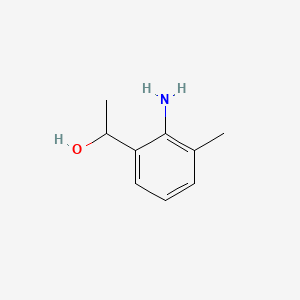
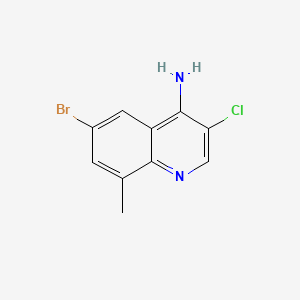
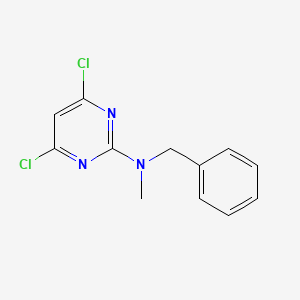
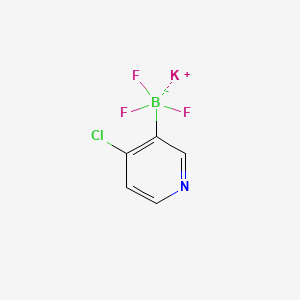

![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)


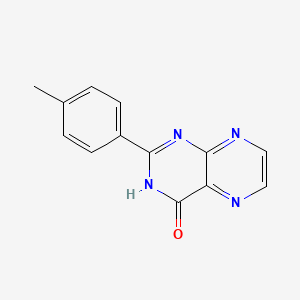
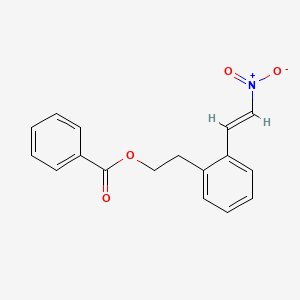
![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)
